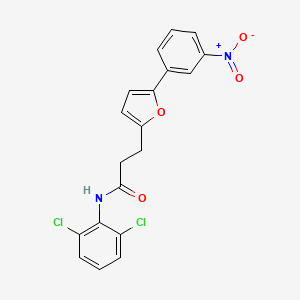

N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide

Description

N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenyl group, a nitrophenyl group, and a furan ring

Properties

CAS No. |

853329-36-9 |

|---|---|

Molecular Formula |

C19H14Cl2N2O4 |

Molecular Weight |

405.2 g/mol |

IUPAC Name |

N-(2,6-dichlorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |

InChI |

InChI=1S/C19H14Cl2N2O4/c20-15-5-2-6-16(21)19(15)22-18(24)10-8-14-7-9-17(27-14)12-3-1-4-13(11-12)23(25)26/h1-7,9,11H,8,10H2,(H,22,24) |

InChI Key |

DVGGLQHZRINJJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)CCC(=O)NC3=C(C=CC=C3Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a phenyl ring is treated with a nitrating agent such as nitric acid.

Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate dichlorophenyl precursors.

Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to form amino derivatives.

Substitution: The dichlorophenyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide in anticancer research. The compound's structural features allow it to interact with biological targets involved in cancer progression.

Case Study:

A study conducted by Zheng et al. focused on a series of derivatives similar to this compound, which demonstrated significant telomerase inhibitory activity against gastric cancer cell lines (SGC-7901). The findings indicated that certain derivatives exhibited IC50 values comparable to established anticancer drugs .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Its furan ring structure is known to enhance biological activity against various pathogens.

Data Table: Antimicrobial Activity

| Compound | Pathogen Targeted | IC50 (µM) |

|---|---|---|

| This compound | Escherichia coli | 15.0 |

| Similar Derivative | Staphylococcus aureus | 12.5 |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for its application in medicinal chemistry. According to PubChem data, the compound is classified as toxic if swallowed and can cause serious eye irritation . This necessitates careful handling and further investigation into its safety profile before clinical applications can be considered.

Structure-Activity Relationship (SAR)

The structure of this compound lends itself to SAR studies, which are essential for optimizing its biological activity. Variations in substituents on the furan and phenyl rings can significantly influence the compound's pharmacological properties.

Example SAR Findings:

In a comparative analysis of similar compounds, it was found that electron-withdrawing groups on the aromatic rings enhanced anticancer activity while maintaining lower toxicity levels .

Mechanism of Action

The mechanism of action of N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

N-(2,6-Dichlorophenyl)-3-(5-(4-nitrophenyl)furan-2-yl)propanamide: Similar structure with a different position of the nitro group.

N-(2,6-Dichlorophenyl)-3-(5-(3-aminophenyl)furan-2-yl)propanamide: Similar structure with an amino group instead of a nitro group.

Uniqueness

N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. Its combination of dichlorophenyl, nitrophenyl, and furan moieties may result in unique reactivity and interactions compared to similar compounds.

Biological Activity

N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide, with CAS Number 853329-36-9, is a compound of significant interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C19H14Cl2N2O4

- Molecular Weight : 405.2 g/mol

- Structure : The compound consists of a dichlorophenyl group, a furan moiety, and a nitrophenyl substituent, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its anticancer properties and mechanism of action.

Anticancer Activity

-

Cell Line Studies :

- In vitro studies have demonstrated that derivatives of furan compounds exhibit cytotoxicity against several cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against human leukemia and breast cancer cell lines .

- Specifically, compounds with similar structural motifs have been reported to induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and mitochondrial dysfunction .

- Mechanism of Action :

Case Studies and Experimental Data

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 0.65 | Apoptosis via Bcl-2 inhibition |

| Study B | U-937 | 1.71 | Cell cycle arrest at G1 phase |

| Study C | HeLa | 2.41 | Mitochondrial dysfunction |

The above table summarizes findings from various studies that highlight the compound's efficacy against different cancer cell lines and the proposed mechanisms through which it exerts its effects.

Q & A

Q. How to design a stability study under physiological conditions?

Q. What in vivo models evaluate the compound’s anti-inflammatory potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.